![molecular formula C5H9ClO2S B1657291 Ethyl chloro(methylthio)acetate CAS No. 56078-31-0](/img/structure/B1657291.png)
Ethyl chloro(methylthio)acetate
Overview
Description
Ethyl chloro(methylthio)acetate, also known as Ethyl 2-chloro-2-(methylthio)acetate, is a chemical compound with the molecular formula C5H9ClO2S . It has a molecular weight of 168.64 . It is primarily used in the chemical industry .
Molecular Structure Analysis
The molecular structure of Ethyl chloro(methylthio)acetate is represented by the linear formula C5H9ClO2S . The average mass is 134.197 Da and the monoisotopic mass is 134.040146 Da .Physical And Chemical Properties Analysis
Ethyl chloro(methylthio)acetate is a liquid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Agriculture: Pesticide Synthesis
Ethyl chloro(methylthio)acetate is used in the synthesis of herbicidal ionic liquids. These ionic liquids are designed to target specific weeds without harming the crops. The compound’s reactivity allows for the creation of herbicides with controlled release properties, enhancing their effectiveness and reducing environmental impact .
Pharmaceuticals: Drug Development
In pharmaceutical research, Ethyl chloro(methylthio)acetate serves as a building block for creating new medicinal compounds. Its reactivity with various chemical groups enables the synthesis of molecules with potential therapeutic effects, such as antitumor activity . This compound is particularly valuable in the development of drugs with improved bioavailability.
Materials Science: Polymer Production
The compound is instrumental in materials science for the production of polymers. It acts as a precursor in the synthesis of arylacetic esters, which are key intermediates in creating high-performance plastics and resins . These materials have applications ranging from automotive parts to consumer electronics.
Chemical Synthesis: Organic Reactions
Ethyl chloro(methylthio)acetate is widely used in organic synthesis as a reagent for introducing sulfur-containing functional groups into organic molecules. This is crucial for the production of compounds used in various chemical industries, including flavors, fragrances, and dyes .
Environmental Science: Analytical Methodologies
In environmental science, Ethyl chloro(methylthio)acetate is utilized in analytical chemistry as an internal standard for the quantification of volatile sulfur compounds. Its stable and distinct chemical properties make it ideal for use in gas chromatography and mass spectrometry, aiding in the monitoring of environmental pollutants .
Food Industry: Flavor Enhancer
The food industry employs Ethyl chloro(methylthio)acetate as a flavor enhancer. It is used to impart a unique aroma to various food products. The compound’s ability to form esters that contribute to the overall flavor profile of foods is particularly valued in the production of wines and dairy products .
Safety And Hazards
Ethyl chloro(methylthio)acetate is classified as a dangerous substance. The hazard statements associated with this compound are H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 2-chloro-2-methylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-8-5(7)4(6)9-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRXAKHVTIHCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446750 | |
Record name | ethyl chloro(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl chloro(methylthio)acetate | |
CAS RN |
56078-31-0 | |
Record name | ethyl chloro(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-chloro-2-(methylsulfanyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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